molecular formula C26H33NO4 B557995 Fmoc-11-aminoundecanoic acid CAS No. 88574-07-6

Fmoc-11-aminoundecanoic acid

Cat. No. B557995
CAS RN: 88574-07-6
M. Wt: 423,55 g/mole
InChI Key: IMEVDILDSCXKJW-UHFFFAOYSA-N
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Description

Fmoc-11-aminoundecanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . It can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .


Molecular Structure Analysis

The molecular formula of Fmoc-11-aminoundecanoic acid is C26H33NO4 . Its IUPAC name is 11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid . The structure of Fmoc-11-aminoundecanoic acid includes a fluorenyl group, a methyloxycarbonyl group, an amino group, and an undecanoic acid group .


Chemical Reactions Analysis

The Fmoc group in Fmoc-11-aminoundecanoic acid can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The synthesis of Fmoc-11-aminoundecanoic acid involves peptide synthesis, which is a complex process with multiple steps .


Physical And Chemical Properties Analysis

Fmoc-11-aminoundecanoic acid has a molecular weight of 423.5 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . Its XLogP3-AA value is 6.3 .

Scientific Research Applications

Application in Solid-Phase Peptide Synthesis (SPPS)

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Fmoc-11-aminoundecanoic acid is used in the modification of amino acids for solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process .
  • Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application in Fmoc Protection of Amines and Amino Acids

  • Scientific Field : Green Chemistry
  • Summary of the Application : Fmoc-11-aminoundecanoic acid is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .
  • Methods of Application : The Fmoc protection is performed in aqueous media under mild and catalyst-free conditions. The reaction proved to be chemoselective in the presence of ambident nucleophiles .
  • Results or Outcomes : The method provides an environmentally friendly approach to the Fmoc protection of amines and amino acids .

Application in PROTAC Linker Synthesis

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Fmoc-11-aminoundecanoic acid can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the Fmoc-protected amino acid would be used to link the two active components of a PROTAC .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Hydrogel Formation

  • Scientific Field : Material Science
  • Summary of the Application : Fmoc-11-aminoundecanoic acid can be used in the formation of hydrogels. A number of Fmoc amino acids can be effective low molecular weight hydrogelators .
  • Methods of Application : The type of gel formed depends on the amino acid used and, in the case of FmocF, the final pH of the system . The single crystal structure of two of the gelators (FmocF and FmocY) have been determined and the data compared to the fibre X-ray diffraction data .
  • Results or Outcomes : The packing of FmocY within the crystal structure is created by interactions between the planar Fmoc groups, while it is clear that hydrogen bonding drives the self-assembly into fibrillar structures within the gels .

Application in Drug Delivery Systems

  • Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : Fmoc-11-aminoundecanoic acid can be used in the development of drug delivery systems. The Fmoc group can enhance the permeability and retention (EPR) effect, which is beneficial for drug delivery .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the Fmoc-protected amino acid would be used to modify the drug molecules to enhance their delivery .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Bioconjugation

  • Scientific Field : Biochemistry
  • Summary of the Application : Fmoc-11-aminoundecanoic acid can be used in bioconjugation applications. The Fmoc group can protect the amino group during the conjugation process .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the Fmoc-protected amino acid would be used to link biomolecules together .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling Fmoc-11-aminoundecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Fmoc-11-aminoundecanoic acid and other Fmoc amino acids are commonly used in biomedical science for many applications in basic and translational research . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence . This opens up a new area of research relating the concentration-dependent increase in specific rotation to the size and shape of aggregates formed by the surfactants .

properties

IUPAC Name

11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEVDILDSCXKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402805
Record name 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-11-aminoundecanoic acid

CAS RN

88574-07-6
Record name 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-11-Aun-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SA Low, J Yang, J Kopeček - Bioconjugate chemistry, 2014 - ACS Publications
Osteosarcoma is a malignancy of the bone that primarily affects adolescents. Current treatments retain mortality rates, which are higher than average cancer mortality rates for the …
Number of citations: 51 pubs.acs.org
M Kuboyama, R Kato, M Okochi, H Honda - Biochemical engineering …, 2012 - Elsevier
… Such image data of the spot without peptide in which only Fmoc-11-aminoundecanoic acid as a spacer was spotted was subtracted as background value. Therefore, “zero” means the …
Number of citations: 20 www.sciencedirect.com
MF Giblin, H Gali, GL Sieckman, NK Owen… - Bioconjugate …, 2004 - ACS Publications
… DOTA-tris (tert-butyl ester) was purchased from Macrocyclics (Dallas, TX) and fmoc-11-aminoundecanoic acid from Advanced ChemTech (Louisville, KY). InCl 3 was obtained from …
Number of citations: 26 pubs.acs.org
M Okochi, M Kuboyama, M Tanaka, H Honda - Talanta, 2015 - Elsevier
… peptide array was synthesized using 4-[4-(1-{[(1H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-2-methoxy-5-nitrophenoxy]butanoic acid [28] instead of Fmoc-11-aminoundecanoic acid, …
Number of citations: 18 www.sciencedirect.com
C Avitabile, LD D'Andrea, E D'Aversa, R Milani… - …, 2018 - Wiley Online Library
… the peptide with the free lysine in position 6 with Fmoc 5-aminovaleric acid (10 equiv; or Fmoc 6-aminohexanoic acid or 6-bromohexanoic acid, or Fmoc 11-aminoundecanoic acid), …
R Kato, C Kaga, M Kunimatsu, T Kobayashi… - Journal of bioscience and …, 2006 - Elsevier
… Fmoc-11-aminoundecanoic acid (Watanabe Chemical Industries, Hiroshima) was used as the additional spacer. The membrane was washed with N,N′-dimethylformamide (DMF) and …
Number of citations: 75 www.sciencedirect.com
SA Low, CV Galliford, J Yang, PS Low… - …, 2015 - ACS Publications
… Fmoc-11-aminoundecanoic acid (Fmoc-AUA), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]-pyridinium 3-oxide hexafluorophosphate (HATU), 2-chlorotrityl resin, and Fmoc-l…
Number of citations: 29 pubs.acs.org
T Sugita, M Katayama, M Okochi, R Kato… - Biochemical …, 2013 - Elsevier
Small peptides have attracted great interest for affinity purification since they are more stable, less immunogenic, and less expensive compared to protein ligands. In this study, …
Number of citations: 59 www.sciencedirect.com
M Okochi, T Sugita, S Furusawa… - Biotechnology and …, 2010 - Wiley Online Library
… With concern of the steric effect of the peptides bound on membrane support, we investigated the addition of a linker, Fmoc-11-aminoundecanoic acid in addition to the basal spacer β-…
Number of citations: 37 onlinelibrary.wiley.com
K Kanie, R Kato, Y Zhao, Y Narita… - Journal of Peptide …, 2011 - Wiley Online Library
… Fmoc-11-aminoundecanoic acid (Watanabe Chemical Industries) was linked as an additional spacer between the candidate peptide and the cellulose by the cocktail of DIPCI and 1-…
Number of citations: 16 onlinelibrary.wiley.com

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